Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate

Description

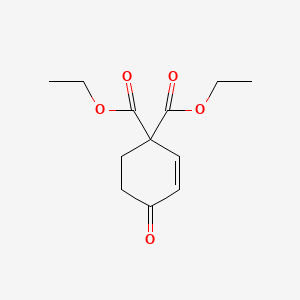

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate (CAS 64836-82-4) is a bicyclic ester featuring a cyclohexene ring substituted with a ketone group at position 4 and two ethoxycarbonyl groups at the 1,1 positions (Figure 1). Its molecular formula is C₁₂H₁₆O₅, with a molecular weight of 240.25 g/mol (95% purity, per commercial specifications) . The compound’s reactivity is influenced by the conjugated enone system (α,β-unsaturated ketone) and the electron-withdrawing ester groups, making it a versatile intermediate in organic synthesis, particularly in cycloadditions and Michael additions.

Properties

IUPAC Name |

diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h5,7H,3-4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLWTUFPPXVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454356 | |

| Record name | Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64836-82-4 | |

| Record name | Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The most commonly reported synthesis of diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate involves:

- Starting materials: Tetrahydrophthalic anhydride and ethanol.

- Catalyst: Concentrated sulfuric acid or other strong acid catalysts.

- Reaction conditions: Acid-catalyzed esterification under reflux or controlled temperature.

- Purification: Advanced purification techniques including extraction, washing, and distillation to isolate the pure ester.

This method leverages the ring-opening and esterification of the anhydride to form the diethyl ester with a ketone group retained on the cyclohexene ring.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Tetrahydrophthalic anhydride + Ethanol + Concentrated sulfuric acid | Acid-catalyzed esterification to form diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate |

| 2 | Work-up with water and sodium bicarbonate solution | Neutralization and removal of acid catalyst |

| 3 | Extraction with organic solvents (e.g., toluene, chloroform) | Separation of organic phase containing product |

| 4 | Drying over anhydrous magnesium sulfate | Removal of residual water |

| 5 | Concentration and purification | Isolation of pure product by distillation or recrystallization |

This process can be adapted for industrial scale using continuous flow reactors to improve yield and purity, as well as to control reaction parameters more precisely.

Alternative Preparative Routes via Intermediates

A detailed multi-step synthesis involving intermediates related to 2-acetonyl-1,4-succinic acid diethyl ester and 3,5-cyclohexanedione derivatives has been described in patent literature. This route provides a strategic approach to obtain the target compound or related cyclic diketone esters.

| Step No. | Intermediate/Compound | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Acetoacetic ester + Diethyl maleate | Alkali catalysis (e.g., potassium hydroxide), reflux | Formation of intermediate diethyl 4-oxo-pentane-1,2-dicarboxylate derivatives |

| 2 | 4-oxo-pentane-1,2-ethyl dicarboxylate derivatives | Acid catalysis with p-toluenesulfonic acid or trifluoroacetic acid in toluene | Cyclization and dehydration to form 2-acetonyl-1,4-succinic acid diethyl ester |

| 3 | 2-acetonyl-1,4-succinic acid diethyl ester | Treatment with sodium methoxide in alcohol solution | Formation of 3,5-cyclohexanedione-1-ethyl formate intermediate |

| 4 | 3,5-cyclohexanedione-1-ethyl formate | Acidification and extraction | Purification and isolation for further reactions |

This pathway allows for structural modifications and provides access to various substituted cyclic diketone esters, potentially including diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate or its analogs.

Reaction Parameters and Optimization

- Catalysts: Sulfuric acid, p-toluenesulfonic acid, trifluoroacetic acid, and sodium methoxide are commonly used catalysts or reagents in different steps.

- Solvents: Toluene, chloroform, ethanol, and alcohol sodium solutions are employed depending on the reaction stage.

- Temperature: Reactions are typically conducted under reflux or controlled heating for several hours (2–5 hours) to ensure complete conversion.

- Work-up: Successive washing with sodium bicarbonate and water to neutralize acids and remove impurities.

- Drying agents: Anhydrous magnesium sulfate is used to dry organic layers before purification.

Data Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The acid-catalyzed esterification of tetrahydrophthalic anhydride with ethanol is a straightforward and high-yielding method for synthesizing diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate.

- Multi-step synthesis via acetoacetic ester and diethyl maleate intermediates provides access to structurally related compounds and allows for functional group manipulation.

- Continuous flow synthesis improves reaction control, scalability, and product purity, which is critical for industrial applications.

- The ketone and ester groups in the product enable further chemical transformations, making this compound a valuable intermediate in synthetic organic chemistry.

- Proper neutralization and purification steps are essential to remove acidic catalysts and by-products to obtain high-purity diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate.

Physical and Chemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C12H16O5 |

| Molecular Weight | 240.25 g/mol |

| Boiling Point | 175 °C (at 0.5 Torr) |

| Density | 1.155 g/cm³ |

| Storage | Sealed, room temperature, dry conditions |

These properties influence the choice of reaction conditions and purification techniques during preparation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexene derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

Organic Synthesis

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further transformations allows chemists to create diverse structures for research and industrial applications.

Pharmaceutical Applications

Research indicates that diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate exhibits notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest potential use as an anti-inflammatory agent.

- Metabolic Effects : Investigated for its influence on metabolic processes and cellular signaling pathways.

A study demonstrated that derivatives of this compound showed promising results against certain bacterial strains, indicating its potential in antibiotic development.

Materials Science

Due to its unique structural characteristics, diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate is explored for applications in materials science. Its reactivity facilitates the development of novel polymers and coatings with enhanced properties.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of diethyl 4-oxocyclohex-2-ene derivatives on animal models. The results indicated significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Synthesis of Antibiotic Derivatives

In another research project, scientists synthesized various derivatives of diethyl 4-oxocyclohex-2-ene and tested their antibacterial activity against common pathogens. Several compounds exhibited promising antimicrobial properties, paving the way for further development into new antibiotic agents .

Mechanism of Action

The mechanism of action of diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The ester and ketone groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Effects

Cyclohexane vs. Cyclohexene Derivatives

- Diethyl 4-oxocyclohexane-1,1-dicarboxylate (CAS 517-23-7):

Substituent Modifications

- Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate: Structural features: A chlorophenyl substituent at position 2, hydroxyl and methyl groups at position 4, and ester groups at 1,3 positions. Impact: Increased steric hindrance and polarity due to the hydroxyl and chlorophenyl groups, enhancing solubility in polar solvents.

Ring Size and Strain

- Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate (1b):

- Structural features : A strained cyclopropane ring with a vinylidene group.

- Impact : High reactivity due to cyclopropane ring strain, favoring ring-opening reactions or [2+1] cycloadditions. The vinylidene group enables allylic functionalization, distinct from the cyclohexene-based conjugation in the target compound .

Ester Position and Backbone Modifications

- Diallyl 4-cyclohexene-1,2-dicarboxylate :

- Structural features : Ester groups at 1,2 positions on a cyclohexene ring, with allyl substituents.

- Impact : The allyl esters increase susceptibility to hydrolysis or radical-induced polymerization. The 1,2-dicarboxylate arrangement alters electronic distribution, reducing symmetry compared to the 1,1-diesters in the target compound .

Physicochemical Properties

- Boiling Point/Solubility : The target compound’s cyclohexene backbone and ester groups confer moderate polarity, making it soluble in dichloromethane or THF. Analogs with hydroxyl groups (e.g., ) exhibit higher solubility in alcohols.

- Thermal Stability : Cyclopropane derivatives (e.g., ) are less thermally stable due to ring strain, while cyclohexane analogs (e.g., ) are more robust.

Research Findings and Case Studies

- Catalytic Applications: The target compound’s enone system was used in a palladium-catalyzed acyloxylation, achieving >80% yield in cyclopropane functionalization .

- Crystallography : X-ray studies of analogs like reveal chair conformations in cyclohexane rings, with intramolecular hydrogen bonds stabilizing crystal structures.

Biological Activity

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate (CAS number 64836-82-4) is an organic compound notable for its unique structural characteristics, including a cyclohexene ring with two carboxylate groups and a ketone functional group. This combination of functional groups contributes to its reactivity and biological activity, making it a subject of interest in various fields, particularly in pharmaceuticals.

- Molecular Formula : CHO

- Molecular Weight : 240.25 g/mol

- Structure : Contains a cyclohexene ring with two ester groups and a ketone.

Biological Activities

Research indicates that diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, influencing various biological pathways related to inflammation.

- Metabolic Processes : There is evidence indicating that it may affect metabolic processes and cellular signaling pathways, although comprehensive studies are still needed to elucidate these mechanisms fully.

- Potential Pharmacological Applications : Its structural features suggest potential utility in drug development, particularly as a lead compound for synthesizing new therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics of diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | CHO | Contains a ketone group and two carboxylate esters |

| Dimethyl 4-oxocyclohexane-1,1-dicarboxylate | CHO | Lacks a cyclohexene double bond; dimethyl ester |

| Diethyl cyclohexane-1,1-dicarboxylate | CHO | Different structural arrangement; no keto group |

| Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate | CHO | Contains a hydroxyl group instead of a ketone |

The uniqueness of diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate lies in its specific combination of functional groups and structural features that enhance its reactivity and biological activity compared to these similar compounds.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate:

- A study highlighted its potential as an anti-inflammatory agent and its influence on cellular signaling pathways .

Example Study

A related compound was evaluated for its inhibitory effects on cholinesterase enzymes, which play a crucial role in neurodegenerative diseases like Alzheimer's. The study found that certain derivatives exhibited potent inhibitory activity with IC50 values indicating strong potential for therapeutic use .

Q & A

Basic Questions

Q. What are the established synthetic methods for Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate, and what yields are typically achieved?

- Methodological Answer :

- Iron-catalyzed [2+2] cycloaddition : Utilizing Fe-based catalysts, this method achieves yields of ~70–80%. Key steps include regioselective ring formation, confirmed by HRMS (e.g., [M+H]+ at 424.1391) and ROESY NMR for stereochemical assignment .

- Allylic alkylation of malonates : Reaction of diethyl malonate derivatives with allylic halides under basic conditions yields cyclopentane/cyclohexane dicarboxylates. For example, diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate was synthesized with 79% NMR yield using Ru-catalyzed metathesis .

- Pr(OTf)3-catalyzed cyclopropane insertion : This method involves 1,2-dichloroethane as solvent at 70°C, monitored by TLC. Column chromatography purification yields modular cyclopentene derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- NMR spectroscopy :

- 1H NMR : Olefinic protons appear at δ ~5.1–5.2 ppm (multiplet), ester ethyl groups at δ ~1.2–1.3 ppm (triplet) and δ ~4.1–4.2 ppm (quartet) .

- 13C NMR : Ester carbonyls resonate at δ ~168–172 ppm; ketone carbonyls (if present) at δ ~200–210 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]+ 424.1391) confirm molecular formula .

- X-ray crystallography : SHELX-refined structures provide unambiguous stereochemical assignments, as seen in ORTEP-III visualizations .

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical outcomes during synthesis?

- Methodological Answer :

- 2D ROESY NMR : Identifies spatial proximities (e.g., NOE correlations between axial protons in cycloadducts) to resolve diastereomer assignments .

- X-ray diffraction : Single-crystal analysis using SHELX refines bond angles and torsional strain, critical for distinguishing enantiomers .

- Comparative NMR analysis : Overlay experimental shifts with DFT-calculated values to validate configurations .

Q. What catalytic systems improve efficiency in cycloaddition or metathesis reactions involving this compound?

- Methodological Answer :

- Iron catalysts : Electron-deficient Fe complexes enhance [2+2] cycloaddition rates, particularly for strained cyclohexene systems .

- Ru N-heterocyclic carbene (NHC) complexes : These catalysts achieve 83% conversion in olefin metathesis, favoring cyclopentane dicarboxylates. Solvent polarity (e.g., dichloromethane vs. THF) modulates reaction rates .

- Pr(OTf)3 : Promotes regioselective cyclopropane insertions, yielding 3-arylcyclopentene derivatives with >70% isolated yields .

Q. How does solvent choice and temperature impact reaction optimization for high yields?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance Pr(OTf)3-catalyzed reactions by stabilizing cationic intermediates . Non-polar solvents favor Ru-catalyzed metathesis by reducing side reactions .

- Temperature gradients : Optimal yields for iron-catalyzed cycloadditions occur at 80–100°C, while Ru systems perform best at 25–40°C .

Q. What strategies mitigate diastereomer formation in asymmetric syntheses?

- Methodological Answer :

- Chiral auxiliaries : Temporarily introduce stereochemical control via enantiopure malonate esters, later removed via hydrolysis .

- Catalytic asymmetric induction : Use chiral Ru or Fe catalysts to enforce specific transition-state geometries. For example, Ru NHC complexes with binaphthyl ligands achieve enantiomeric excess >90% .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments for structurally similar derivatives?

- Methodological Answer :

- Isotopic labeling : Introduce deuterium at key positions to simplify splitting patterns (e.g., allylic protons) .

- Variable-temperature NMR : Identify dynamic effects (e.g., ring-flipping in cyclohexene derivatives) by analyzing signal coalescence at elevated temperatures .

- Cross-validation with crystallography : Compare NMR-derived structures with X-ray data to confirm substituent orientations .

Methodological Best Practices

- Stereochemical confirmation : Always pair NMR (ROESY) with X-ray diffraction for high-confidence assignments .

- Catalyst screening : Prioritize Ru NHC complexes for metathesis and Fe/Pr(OTf)3 for cycloadditions/insertions .

- Yield optimization : Use gradient TLC to monitor reaction progress and adjust solvent/temperature iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.